molecular formula C9H13NS B13317961 (2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine

(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine

Cat. No.: B13317961
M. Wt: 167.27 g/mol
InChI Key: AINBEOQAXNLWTA-UHFFFAOYSA-N
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Description

(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol . This compound is characterized by the presence of a thiophene ring and an amine group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of 2-methylprop-2-en-1-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylprop-2-en-1-yl)benzylamine: Similar structure but with a benzene ring instead of a thiophene ring.

    (2-Methylprop-2-en-1-yl)phenylamine: Contains a phenyl group instead of a thiophene ring.

Uniqueness

(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where thiophene’s properties are advantageous .

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

2-methyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C9H13NS/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,10H,1,6-7H2,2H3

InChI Key

AINBEOQAXNLWTA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC1=CC=CS1

Origin of Product

United States

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